Cas no 1805274-99-0 (3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H4Cl2F5N/c9-2-3-1-4(7(11)12)5(10)6(16-3)8(13,14)15/h1,7H,2H2
- InChI Key: WQHCPQSMADXROU-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)(F)F)=NC(CCl)=CC=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 235
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9
3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029048227-1g |
3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805274-99-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine Related Literature
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on 3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
Introduction to 3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1805274-99-0)
3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine, identified by its CAS number 1805274-99-0, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorinated and chlorinated substituents renders it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The structural features of 3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine make it an attractive building block for medicinal chemists. The combination of electron-withdrawing groups such as the difluoromethyl and trifluoromethyl moieties, along with electrophilic centers like the chloromethyl and chloro substituents, allows for diverse functionalization pathways. These attributes are particularly valuable in the design of small-molecule inhibitors targeting various biological pathways.
In recent years, there has been a surge in research focused on fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The compound’s unique substitution pattern positions it as a potential precursor for developing drugs that exhibit potent activity against infectious diseases, cancer, and inflammatory disorders. Specifically, the chloromethyl group provides a reactive site for nucleophilic addition reactions, enabling the facile introduction of other pharmacophores.
One of the most compelling applications of this compound lies in its utility as a scaffold for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling cascades, and dysregulation of their activity is implicated in numerous diseases. By incorporating the fluorinated moieties into a kinase inhibitor design, researchers can modulate both potency and selectivity. Preliminary studies have demonstrated that derivatives of 3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine exhibit promising inhibitory effects on certain kinases, making them candidates for further optimization.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for novel pesticides. Pyridine-based compounds are well-documented for their efficacy in crop protection, and the introduction of fluorine atoms often enhances their bioactivity and environmental persistence. Researchers are exploring its use in developing herbicides and fungicides that offer improved performance while maintaining low toxicity to non-target organisms.
From a synthetic chemistry perspective, 3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine serves as a versatile intermediate. The presence of multiple reactive sites allows chemists to employ a wide range of synthetic strategies, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions enable the construction of complex molecular architectures essential for drug discovery programs.
The growing interest in fluorinated compounds has also spurred advancements in synthetic methodologies tailored to their preparation. Techniques such as halogen exchange reactions and palladium-catalyzed cross-coupling have been refined to efficiently introduce fluorine atoms at desired positions within the pyridine ring. This progress has made it feasible to produce complex derivatives of 3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine with high enantiopurity and yield.
In conclusion, 3-Chloro-6-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1805274-99-0) represents a significant asset in modern chemical synthesis and drug development. Its unique structural features offer unparalleled flexibility for designing bioactive molecules with tailored properties. As research continues to uncover new applications for fluorinated pyridines, this compound is poised to play an increasingly important role in both pharmaceutical and agrochemical innovation.
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